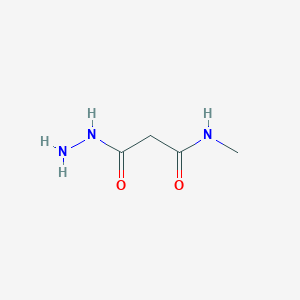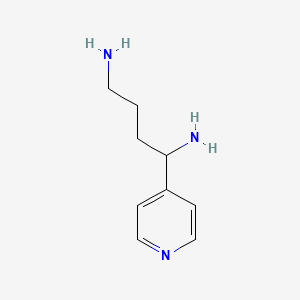![molecular formula C15H14Cl2F3N3 B1350195 1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane CAS No. 338406-37-4](/img/structure/B1350195.png)
1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane, also known as CBTPA, is a novel compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound composed of a benzyl group, a chloro group, a trifluoromethyl group, and two nitrogen atoms. CBTPA has been found to exhibit a range of properties, including good solubility and stability, which makes it an attractive candidate for use in laboratory experiments.
科学的研究の応用
Reagent for Characterization of Aldehydes
1,2-Bis(p-tolylamino)ethane, a compound structurally related to the query compound, has been identified as a more satisfactory and specific reagent for the characterization of aldehydes compared to other similar compounds. This reagent is beneficial in characterizing aldehydes, where certain reactions with specific aldehydes, like acetone and acetophenone, are not noticeable, making it a selective reagent for specific aldehyde reactions (S. Tu, 1961).
Molecular Recognition and Assembler of One-Dimensional Motifs
The molecule 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, which shares a pyrid-2-ylamino component with the query compound, exhibits remarkable adaptability in its hydrogen-bonding subunits. This adaptability allows it to suit the assembling partners and generate persistently one-dimensional motifs, such as infinite zig-zag ribbons with perchlorate ions and chains with both Cu(II) ions and dicarboxylic acids (Karle, Ranganathan, & Haridas, 1997).
Application in Synthesis of Organic Compounds
Sodium dithionite-initiated reactions of pyrrole and 1-methylpyrrole with 1-bromo-1-chloro-2,2,2-ethane lead to the synthesis of 5-(trifluoromethyl)dipyrromethanes. This synthesis process is an example of using structurally similar compounds in organic synthesis, providing high purity and isolated yields of the products (Dmowski, Piasecka-Maciejewska, & Urbańczyk-Lipkowska, 2003).
Electrooptic Film Fabrication and Nonlinear Optical Response
Compounds such as bis{1-(pyridin-4-yl)-2-[2-(N-methylpyrrol-5-yl)]ethane}methane, which are structurally related to the query compound, have been utilized in electrooptic film fabrication. Their molecular architecture significantly influences film microstructure and optical/electrooptic response, highlighting their potential in advanced material applications (Facchetti et al., 2006).
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F3N3/c16-12-3-1-10(2-4-12)8-21-5-6-22-14-13(17)7-11(9-23-14)15(18,19)20/h1-4,7,9,21H,5-6,8H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMOAQIHUVXNAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)
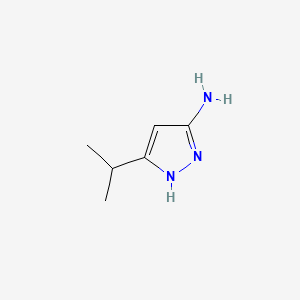
![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)


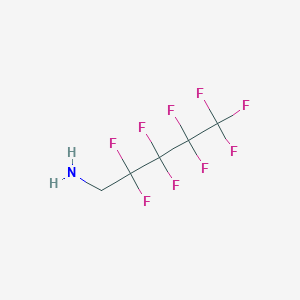
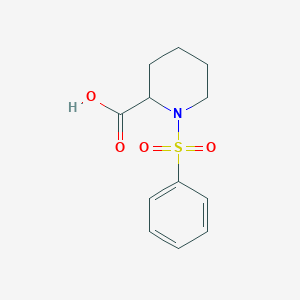
![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)

